molecular formula C12H13ClN6 B2874313 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2415621-15-5

5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2874313
CAS No.: 2415621-15-5
M. Wt: 276.73
InChI Key: WMEHHHLTTIXCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring, a pyrazine ring, and an azetidine ring. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with the synthesis of the azetidine intermediate, followed by its reaction with pyrazine derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and pyrazine-containing molecules. Examples include:

Uniqueness

What sets 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine apart is its unique combination of the pyrimidine, pyrazine, and azetidine rings, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

5-chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6/c1-18(12-16-4-9(13)5-17-12)10-7-19(8-10)11-6-14-2-3-15-11/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEHHHLTTIXCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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